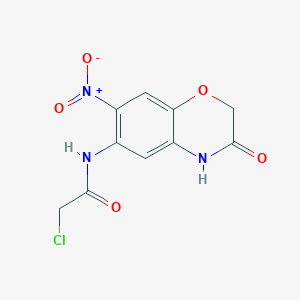

2-chloro-N-(7-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide

CAS No.: 1306603-88-2

Cat. No.: VC3192095

Molecular Formula: C10H8ClN3O5

Molecular Weight: 285.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1306603-88-2 |

|---|---|

| Molecular Formula | C10H8ClN3O5 |

| Molecular Weight | 285.64 g/mol |

| IUPAC Name | 2-chloro-N-(7-nitro-3-oxo-4H-1,4-benzoxazin-6-yl)acetamide |

| Standard InChI | InChI=1S/C10H8ClN3O5/c11-3-9(15)12-5-1-6-8(2-7(5)14(17)18)19-4-10(16)13-6/h1-2H,3-4H2,(H,12,15)(H,13,16) |

| Standard InChI Key | OJQTZSVKBZTSSX-UHFFFAOYSA-N |

| SMILES | C1C(=O)NC2=CC(=C(C=C2O1)[N+](=O)[O-])NC(=O)CCl |

| Canonical SMILES | C1C(=O)NC2=CC(=C(C=C2O1)[N+](=O)[O-])NC(=O)CCl |

Introduction

Chemical Structure and Properties

Structural Characterization

2-chloro-N-(7-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide belongs to the class of 1,4-benzoxazin-3(4H)-ones, which are heterocyclic compounds featuring a benzene ring fused to an oxazine ring system. The molecular structure contains several key functional groups that define its chemical identity and potential reactivity:

-

A 3-oxo-3,4-dihydro-2H-1,4-benzoxazin core structure

-

A nitro (-NO₂) group at position 7

-

A 2-chloroacetamide moiety at position 6

The benzoxazinone core is particularly notable as a privileged structure in medicinal chemistry, with various derivatives showing significant biological activities . The specific substitution pattern in this compound likely influences its potential interaction with biological targets.

Table 1: Physical and Chemical Properties of 2-chloro-N-(7-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide

Synthetic Methodology

Critical Reaction Considerations

The synthesis of benzoxazinone derivatives through Smiles rearrangement represents a critical step in obtaining the target compound. Research on similar compounds has shown that one-pot reactions in a NaH/DMF system at elevated temperatures (approximately 150°C) provide better yields compared to two-step processes involving separate O-alkylation and rearrangement steps .

Key considerations for optimal synthesis include:

-

The choice of base and solvent system (NaH/DMF has proven superior to alternatives like NaOH, Cs₂CO₃, or K₂CO₃ in solvents such as CH₂Cl₂ or MeCN)

-

Temperature control during the Smiles rearrangement (typically around 150°C)

-

Purification methods to obtain the final product with high purity

The synthesis of related compounds has been reported to benefit from these optimized conditions, resulting in improved yields and shorter reaction times .

Structure-Activity Relationships

Structure-activity relationship (SAR) studies on related benzoxazinone derivatives provide valuable insights that may apply to 2-chloro-N-(7-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide:

-

The presence of an amide bond linked to a long branched chain or cyclic structure at position 7 has been associated with enhanced platelet aggregation inhibition activity

-

Shorter alkyl chains on the nitrogen atom of the oxazinone ring contribute to stronger inhibition activity, possibly due to reduced steric hindrance

-

Molecular docking studies have demonstrated that certain benzoxazinone derivatives can dock effectively into the active site of the GPIIb/IIIa receptor, suggesting a mechanism for their platelet aggregation inhibition properties

The nitro group at position 7 in our target compound represents a potential site for further modification, possibly through reduction to an amine followed by derivatization, which could generate compounds with diverse biological profiles.

Structural Comparison with Related Compounds

Several structurally related compounds provide context for understanding the potential properties and applications of 2-chloro-N-(7-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide:

-

2-chloro-N-(6-chloro-3-oxo-4H-1,4-benzoxazin-7-yl)acetamide, which differs in the positioning of substituents (chloro at position 6 and chloroacetamide at position 7)

-

Various 7-acylamino-4-substituted-2H-benzo[b] oxazin-3(4H)-ones described in the literature, which have shown promising platelet aggregation inhibition properties

-

More complex structures described in patent literature, such as (3S)-7-Fluoro-4-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl-N-methylacetamide

The specific combination of a nitro group at position 7 and a chloroacetamide at position 6 in our target compound represents a unique structural arrangement that may confer distinct properties compared to these related compounds.

Table 4: Structural Comparison Between 2-chloro-N-(7-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide and Related Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume